molecular formula C18H28N5O10P B584603 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide CAS No. 1422284-16-9

2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide

Cat. No.: B584603
CAS No.: 1422284-16-9
M. Wt: 505.421
InChI Key: OXROEIBHDASPQM-BCTWOLBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide is a useful research compound. Its molecular formula is C18H28N5O10P and its molecular weight is 505.421. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Tenofovir Isopropyl Ethyl Diester is the viral reverse transcriptase, a crucial enzyme in retroviruses such as human immunodeficiency virus (HIV) . This enzyme is necessary for viral production in HIV-infected individuals .

Mode of Action

Tenofovir Isopropyl Ethyl Diester selectively inhibits viral reverse transcriptase . It competes with deoxyadenosine 5’-triphosphate in the generation of new viral DNA . This results in the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis .

Biochemical Pathways

Tenofovir Isopropyl Ethyl Diester affects the biochemical pathways of viral replication. It is activated by a bi-phosphorylation to form the biologically active compound, tenofovir biphosphate . This metabolic activation is performed in hepG2 cells and human hepatocytes .

Pharmacokinetics

Tenofovir Isopropyl Ethyl Diester exhibits improved pharmacokinetics, which strengthens the inhibition of HBV replication and the rebalance of hepatocellular metabolism . The stability in intestinal fluid determines the actual amount of Tenofovir Isopropyl Ethyl Diester at the absorption site, and hepatic/intestinal stability determines the maintenance amount of the prodrug in circulation, both of which influence the oral bioavailability of Tenofovir Isopropyl Ethyl Diester .

Result of Action

The result of Tenofovir Isopropyl Ethyl Diester’s action is the inhibition of viral replication, leading to decreased viral load in HIV-infected individuals . It also shows a correcting effect on disordered host hepatic biochemical metabolism, including TCA cycle, glycolysis, pentose phosphate pathway, purine/pyrimidine metabolism, amino acid metabolism, ketone body metabolism, and phospholipid metabolism .

Action Environment

The action, efficacy, and stability of Tenofovir Isopropyl Ethyl Diester can be influenced by various environmental factors. For instance, the stability of Tenofovir Isopropyl Ethyl Diester in intestinal fluid and hepatic/intestinal stability can affect its oral bioavailability . .

Properties

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N5O10P/c1-5-27-17(24)28-9-31-34(26,32-10-29-18(25)33-12(2)3)11-30-13(4)6-23-8-22-14-15(19)20-7-21-16(14)23/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,19,20,21)/t13-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROEIBHDASPQM-BCTWOLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N5O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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